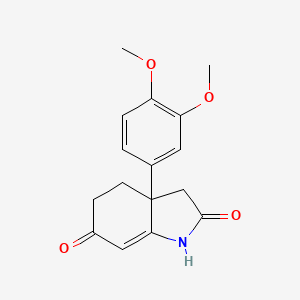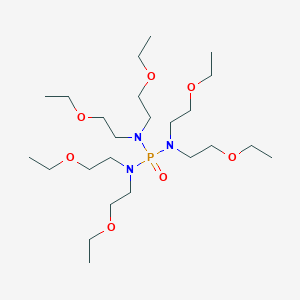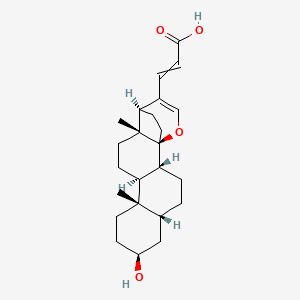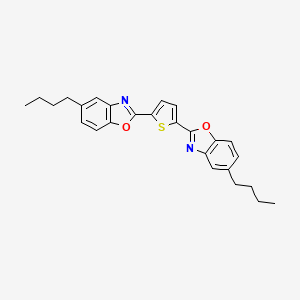
Pyridine, 2,3,5-trichloro-4,6-bis(methylsulfonyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridine, 2,3,5-trichloro-4,6-bis(methylsulfonyl)- is a chlorinated heterocyclic compound with significant applications in organic synthesis and industrial chemistry. This compound is characterized by the presence of three chlorine atoms and two methylsulfonyl groups attached to the pyridine ring, making it highly reactive and versatile for various chemical transformations.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of pyridine, 2,3,5-trichloro-4,6-bis(methylsulfonyl)- typically involves the chlorination of pyridine derivatives followed by sulfonylation. One common method includes the treatment of pentachloropyridine with methylsulfonyl chloride under controlled conditions to achieve the desired substitution pattern .
Industrial Production Methods: Industrial production of this compound often employs large-scale chlorination and sulfonylation processes, utilizing advanced reactors and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the synthesis .
化学反応の分析
Types of Reactions: Pyridine, 2,3,5-trichloro-4,6-bis(methylsulfonyl)- undergoes various chemical reactions, including:
Nucleophilic Substitution: Due to the electron-deficient nature of the pyridine ring, nucleophiles readily attack the chlorinated positions, leading to substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles include amines, thiols, and alkoxides, which react under mild to moderate conditions.
Oxidizing/Reducing Agents: Various oxidizing and reducing agents can be used, depending on the desired transformation.
Major Products: The major products formed from these reactions include substituted pyridine derivatives, which can be further functionalized for various applications .
科学的研究の応用
Pyridine, 2,3,5-trichloro-4,6-bis(methylsulfonyl)- has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.
Medicine: It plays a role in the synthesis of drugs and therapeutic agents.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
作用機序
The mechanism of action of pyridine, 2,3,5-trichloro-4,6-bis(methylsulfonyl)- involves its reactivity towards nucleophiles and electrophiles. The electron-deficient pyridine ring facilitates nucleophilic attack, leading to various substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .
類似化合物との比較
Pentachloropyridine: A highly chlorinated pyridine derivative used in similar applications.
2,3,5,6-Tetrachloro-4-(methylsulfonyl)pyridine: Another chlorinated pyridine with similar reactivity and applications.
Uniqueness: Pyridine, 2,3,5-trichloro-4,6-bis(methylsulfonyl)- is unique due to its specific substitution pattern, which imparts distinct reactivity and versatility in chemical transformations. Its dual methylsulfonyl groups enhance its solubility and reactivity compared to other chlorinated pyridines .
特性
CAS番号 |
32194-35-7 |
|---|---|
分子式 |
C7H6Cl3NO4S2 |
分子量 |
338.6 g/mol |
IUPAC名 |
2,3,5-trichloro-4,6-bis(methylsulfonyl)pyridine |
InChI |
InChI=1S/C7H6Cl3NO4S2/c1-16(12,13)5-3(8)6(10)11-7(4(5)9)17(2,14)15/h1-2H3 |
InChIキー |
OJWLTKBVINOKHB-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)C1=C(C(=NC(=C1Cl)Cl)S(=O)(=O)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-Methylphenyl)-N'-[(1S)-1-phenylethyl]urea](/img/structure/B14697803.png)
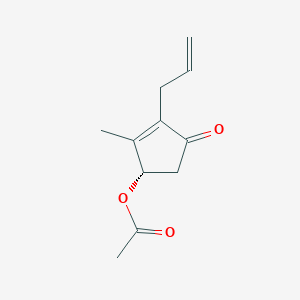
![[3-(2-chloroethylcarbamoyloxy)-2,4-dimethylpentyl] N-(2-chloroethyl)carbamate](/img/structure/B14697814.png)
![1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-yl acetate](/img/structure/B14697816.png)
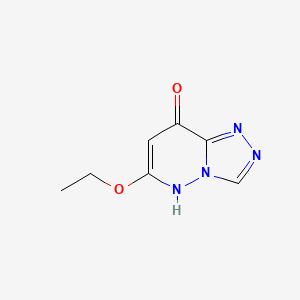
![7,12-Epoxy-6,13-ethanonaphtho[2,3-b]acridine](/img/structure/B14697835.png)

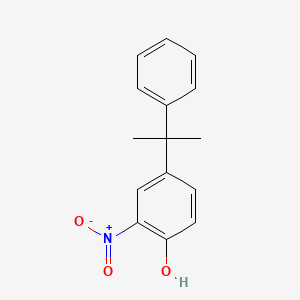
![8-[(Trimethylsilyl)oxy]quinoline](/img/structure/B14697849.png)
